5-[(2-Methylphenoxy)methyl]-2-furaldehyde is an organic compound characterized by a furan ring substituted with a 2-methylphenoxy group and an aldehyde functional group. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The molecular formula of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde is , with a molecular weight of 216.23 g/mol. The compound exhibits unique structural features that make it a subject of interest for further research and application development.
5-[(2-Methylphenoxy)methyl]-2-furaldehyde can be synthesized through specific chemical reactions involving readily available precursors such as 2-methylphenol and 5-bromomethyl-2-furaldehyde. These precursors are typically sourced from commercial chemical suppliers or synthesized in laboratory settings.
This compound falls under the category of furan derivatives and aryl ethers, which are known for their diverse biological activities and chemical reactivity. It is classified as an organic compound due to its carbon-based structure.
The synthesis of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde generally involves a nucleophilic substitution reaction where 2-methylphenol reacts with 5-bromomethyl-2-furaldehyde.
The molecular structure of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde features:
CC1=CC=CC=C1OC(C=O)C2=COC=C2
.5-[(2-Methylphenoxy)methyl]-2-furaldehyde can participate in various chemical reactions, including:
The choice of reagents and reaction conditions significantly influences the yield and purity of the products formed from these reactions.
The mechanism of action for 5-[(2-Methylphenoxy)methyl]-2-furaldehyde primarily involves its interaction with biological macromolecules, such as proteins:
This dual interaction mechanism suggests that the compound may have potential biological applications, particularly in drug design and development.
The physical state and solubility characteristics make this compound suitable for various applications in organic synthesis and materials science.
5-[(2-Methylphenoxy)methyl]-2-furaldehyde has several potential scientific uses:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0